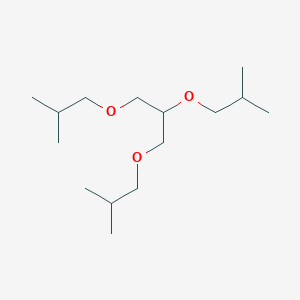
1,2,3-Tris(2-methylpropoxy)propane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3-Tris(2-methylpropoxy)propane is an organic compound with the molecular formula C15H32O3 It consists of a propane backbone with three 2-methylpropoxy groups attached to the 1st, 2nd, and 3rd carbon atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Tris(2-methylpropoxy)propane typically involves the reaction of glycerol with 2-methylpropyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of intermediate ethers, which are then further reacted to form the final product. The reaction conditions usually include:
Temperature: 70-90°C
Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid
Solvent: Anhydrous conditions to prevent hydrolysis
Industrial Production Methods
On an industrial scale, the production of this compound involves continuous flow reactors to ensure efficient mixing and reaction control. The process is optimized to maximize yield and purity while minimizing by-products. The use of advanced separation techniques, such as distillation and crystallization, ensures the isolation of high-purity product.
化学反応の分析
Types of Reactions
1,2,3-Tris(2-methylpropoxy)propane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ether groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
The major products formed from these reactions include various ethers, alcohols, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used.
科学的研究の応用
1,2,3-Tris(2-methylpropoxy)propane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a solvent in organic reactions.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals, surfactants, and polymers.
作用機序
The mechanism by which 1,2,3-Tris(2-methylpropoxy)propane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s ether groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The specific pathways involved depend on the context of its application, such as drug delivery or chemical synthesis.
類似化合物との比較
Similar Compounds
Propane-1,2,3-triyl tris(2-methylacrylate): Similar in structure but contains acrylate groups instead of ether groups.
1,2,3-Tris(2-cyanoethoxy)propane: Contains cyanoethoxy groups, used in different applications such as battery electrolytes.
Uniqueness
1,2,3-Tris(2-methylpropoxy)propane is unique due to its specific ether groups, which provide distinct chemical properties and reactivity compared to similar compounds. Its ability to form stable complexes and undergo various chemical reactions makes it a versatile compound in both research and industrial applications.
特性
CAS番号 |
916135-31-4 |
|---|---|
分子式 |
C15H32O3 |
分子量 |
260.41 g/mol |
IUPAC名 |
1-[2,3-bis(2-methylpropoxy)propoxy]-2-methylpropane |
InChI |
InChI=1S/C15H32O3/c1-12(2)7-16-10-15(18-9-14(5)6)11-17-8-13(3)4/h12-15H,7-11H2,1-6H3 |
InChIキー |
CIDHFUQBCBSBRO-UHFFFAOYSA-N |
正規SMILES |
CC(C)COCC(COCC(C)C)OCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-2-[(R)-(5-iodothiophen-2-yl)-(2-methylphenoxy)methyl]morpholine](/img/structure/B12606418.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(1-methyl-4-piperidinyl)-](/img/structure/B12606419.png)
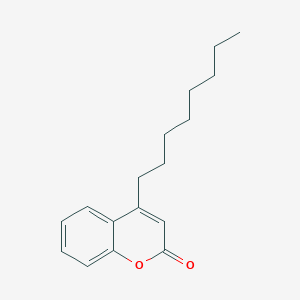
![Benzene, [(4,4-diethoxy-2-butynyl)thio]-](/img/structure/B12606432.png)
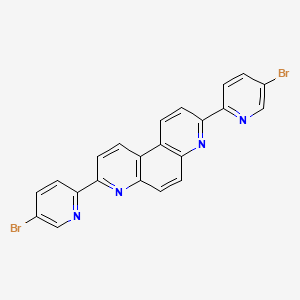

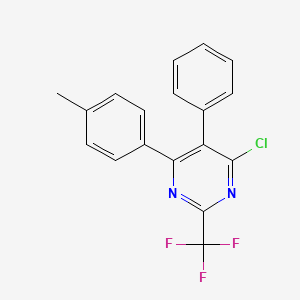
![6-pyrimidin-2-yl-2-[4-(6-pyrimidin-2-yl-1H-benzimidazol-2-yl)buta-1,3-dienyl]-1H-benzimidazole](/img/structure/B12606456.png)
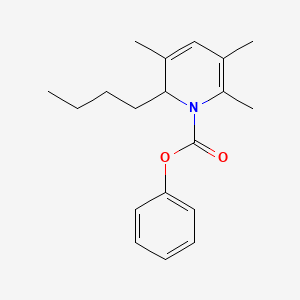
![2-Chloro-5-[(furo[2,3-c]pyridin-7-yl)amino]phenol](/img/structure/B12606465.png)
![3-Azaspiro[5.5]undecane-1,5-dicarboxamide, 2,4-dioxo-](/img/structure/B12606466.png)
![5-Iodo-3-[4-(5-iodo-2-methylthiophen-3-yl)-2,5-dihydrothiophen-3-yl]-2-methylthiophene](/img/structure/B12606473.png)
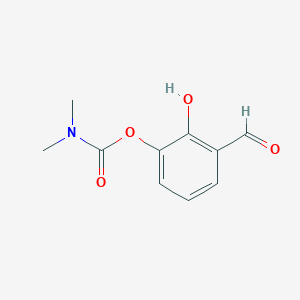
![4-[(5-{[4-(Diphenylamino)phenyl]ethynyl}pyridin-2-yl)ethynyl]benzonitrile](/img/structure/B12606492.png)
